molecular formula C18H19NO4S B2709164 ({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate CAS No. 879320-34-0

({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate

Cat. No.: B2709164
CAS No.: 879320-34-0
M. Wt: 345.41
InChI Key: ILILEKNEGILHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate is a chemical compound with a complex structure that includes a sulfanyl group, a carbamoyl group, and a hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylthiophenol with ethyl bromoacetate to form an ethyl ester intermediate. This intermediate is then reacted with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The hydroxybenzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies.

Medicine

In medicine, this compound has potential applications as a drug precursor. Its structural features allow for the design of derivatives with improved pharmacological properties.

Industry

In industrial applications, this compound can be used in the production of polymers and other materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of ({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The carbamoyl group can interact with enzymes, inhibiting their activity. The hydroxybenzoate moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    ({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate: Unique due to its combination of sulfanyl, carbamoyl, and hydroxybenzoate groups.

    ({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl benzoate: Lacks the hydroxy group, resulting in different reactivity and applications.

    ({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-methoxybenzoate: Contains a methoxy group instead of a hydroxy group, affecting its chemical properties and biological activity.

Uniqueness

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its potential applications in diverse fields. Its structural features allow for versatile modifications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[2-[2-(4-methylphenyl)sulfanylethylamino]-2-oxoethyl] 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-13-2-8-16(9-3-13)24-11-10-19-17(21)12-23-18(22)14-4-6-15(20)7-5-14/h2-9,20H,10-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILILEKNEGILHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)COC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.